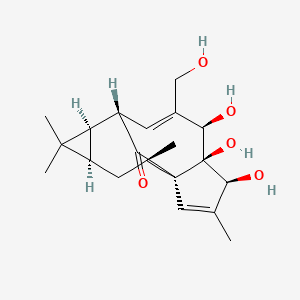

Ingenol

Beschreibung

This compound has been reported in Euphorbia esula, Euphorbia helioscopia, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

RN given refers to (1aR-(1aalpha,2alpha,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-isomer; structure

Eigenschaften

IUPAC Name |

(1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12+,13-,14+,15+,16-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBVPUXQAPLADL-POYOOMFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30220-46-3 | |

| Record name | Ingenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030220463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC77UZI9G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ingenol: A Technical Guide to its Discovery, Isolation from Euphorbia Species, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol is a diterpenoid natural product first identified in 1968 from the latex of Euphorbia ingens. For centuries, the sap of various Euphorbia species, commonly known as spurges, has been utilized in traditional medicine for treating a range of skin conditions, including warts and skin lesions.[1] Scientific investigation into the active constituents of this sap led to the discovery of this compound and its derivatives, which have since garnered significant interest for their potent biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Euphorbia species, detailed experimental protocols, and an in-depth look at its mechanism of action, particularly its role as a potent modulator of Protein Kinase C (PKC) signaling pathways.

Discovery and Isolation of this compound from Euphorbia Species

The journey of this compound from a traditional remedy to a clinically relevant molecule began with early phytochemical investigations of the Euphorbiaceae family. The irritant and cocarcinogenic properties of the latex from these plants were attributed to a class of compounds known as diterpene esters. In 1968, Hecker and his team successfully isolated and characterized this compound from Euphorbia ingens.[2]

Subsequent research focused on identifying other Euphorbia species as viable sources of this compound and its esters. Euphorbia peplus, the petty spurge, was identified as the source of this compound mebutate (formerly known as PEP005), an angelate ester of this compound.[3] This compound became the active pharmaceutical ingredient in Picato®, a topical gel approved for the treatment of actinic keratosis.[1] Due to the low concentration of this compound mebutate in E. peplus, commercial production has largely relied on the isolation of this compound from the seeds of Euphorbia lathyris (caper spurge), followed by semi-synthesis of this compound mebutate.[4]

Quantitative Data on this compound Content in Euphorbia Species

The concentration of this compound and its esters varies significantly among different Euphorbia species and even between different tissues of the same plant. The following table summarizes the reported yields of this compound from various Euphorbia species.

| Euphorbia Species | Plant Part | This compound Yield (mg/kg of dry weight) | Reference |

| Euphorbia myrsinites | Lower leafless stems | 547 | |

| Euphorbia lathyris | Seeds | 275 | |

| Euphorbia peplus | Aerial parts | 1.1 (as this compound mebutate) | |

| Euphorbia tithymaloides 'Nanus' | - | 527.82 (μmol/kg) | |

| Euphorbia tithymaloides | - | 402.81 (μmol/kg) | |

| Euphorbia milii | - | 391.30 (μmol/kg) | |

| Euphorbia ammak | - | 379.75 (μmol/kg) | |

| Euphorbia trigona | - | 357.07 (μmol/kg) |

Experimental Protocols

Extraction and Isolation of this compound from Euphorbia lathyris Seeds (Adapted from Appendino et al., 1999)

This protocol describes a practical and efficient method for the isolation of this compound from the seeds of E. lathyris.

a) Extraction of this compound Esters:

-

Grind dried seeds of Euphorbia lathyris to a fine powder.

-

Extract the powdered seeds with methanol at room temperature with mechanical stirring for several hours.

-

Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.

-

Partition the crude extract between petroleum ether and an aqueous methanol solution to separate the nonpolar this compound esters into the petroleum ether phase.

-

Evaporate the petroleum ether to yield a crude extract rich in this compound esters.

b) Hydrolysis of this compound Esters:

-

Dissolve the crude this compound ester extract in methanol.

-

Add a solution of sodium methoxide in methanol to the extract.

-

Stir the reaction mixture at room temperature for several hours to effect transesterification and hydrolysis of the this compound esters to this compound.

-

Neutralize the reaction with a weak acid, such as acetic acid.

c) Purification of this compound:

-

Concentrate the neutralized solution under reduced pressure.

-

Subject the residue to column chromatography on silica gel.

-

Elute the column with a gradient of petroleum ether and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine the this compound-containing fractions and concentrate them to yield purified this compound.

-

Further purification can be achieved by crystallization.

Workflow for the isolation of this compound from E. lathyris seeds.

Quantitative Analysis of this compound by UHPLC-MS/MS

This method allows for the rapid and sensitive quantification of this compound in plant extracts.

a) Sample Preparation:

-

Homogenize the dried plant material.

-

Perform a methanolic extraction of the homogenized tissue.

-

Subject the extract to methanolysis to convert this compound esters to free this compound.

-

Purify the hydrolyzed extract using solid-phase extraction (SPE).

b) UHPLC-MS/MS Analysis:

-

Use a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.

-

Employ an isotope-labeled this compound analog as an internal standard for accurate quantification.

-

Separate the compounds on a suitable C18 reversed-phase column.

-

Use a mobile phase gradient appropriate for the separation of this compound.

-

Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Workflow for quantitative analysis of this compound.

Mechanism of Action: Dual Action on Cell Death and Immunity

This compound mebutate exerts its therapeutic effects through a dual mechanism of action: rapid induction of cell necrosis and a subsequent inflammatory response that leads to the elimination of residual dysplastic cells. This dual action is primarily mediated by the activation of Protein Kinase C (PKC) isozymes.

This compound and its esters are potent activators of both classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. The pro-apoptotic effects in cancer cells are largely attributed to the activation of PKCδ. Upon binding of this compound mebutate, PKCδ is activated and translocates from the cytoplasm to various cellular compartments, including the nucleus and mitochondria.

The activation of PKCδ initiates a signaling cascade that involves the Ras/Raf/MEK/ERK pathway, leading to cell death. Concurrently, this compound mebutate induces primary necrosis of the target cells, characterized by mitochondrial swelling and loss of plasma membrane integrity. This necrotic cell death releases pro-inflammatory cytokines and chemokines, which recruit immune cells, particularly neutrophils, to the site of application. The infiltrating neutrophils then participate in antibody-dependent cell-mediated cytotoxicity (ADCC), clearing the remaining atypical keratinocytes.

Signaling pathway of this compound mebutate's dual mechanism of action.

Conclusion

This compound and its derivatives represent a fascinating class of natural products that have transitioned from traditional medicine to modern therapeutic agents. The discovery and isolation of this compound from Euphorbia species have paved the way for the development of this compound mebutate, a potent topical treatment for actinic keratosis. The unique dual mechanism of action, involving direct PKC-mediated cell death and a subsequent immune response, underscores the complex interplay between this small molecule and cellular signaling pathways. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and potential applications of this remarkable diterpenoid. The development of more efficient synthetic and semi-synthetic routes to this compound and its analogs continues to be an active area of research, promising to unlock the full therapeutic potential of this class of compounds.

References

- 1. Total synthesis outshines biotech route to anticancer drug | Research | Chemistry World [chemistryworld.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Effects of protein kinase C modulation by PEP005, a novel this compound angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Ingenol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ingenol mebutate (PEP005), a diterpene ester derived from the sap of Euphorbia peplus, and its synthetic derivatives represent a class of potent activators of Protein Kinase C (PKC).[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound and its derivatives. The primary mechanism is a dual action involving the rapid induction of cell death in target cells and the subsequent stimulation of an inflammatory immune response.[2] This document details the signaling pathways involved, presents quantitative data on the biological activities of these compounds, and provides detailed protocols for key experimental assays.

Core Mechanism of Action: A Dual Approach

The anti-cancer and keratolytic activities of this compound derivatives are primarily attributed to a two-pronged mechanism of action:

-

Direct Cytotoxicity: this compound and its derivatives are potent activators of the Protein Kinase C (PKC) family of isozymes.[3] This activation, particularly of the novel PKC isoforms such as PKCδ, triggers a cascade of intracellular events leading to rapid cell death.[4] This process involves mitochondrial dysfunction and is characterized by features of both necrosis and apoptosis.[5] At higher concentrations, necrosis is the predominant form of cell death, leading to rapid lesion clearance.

-

Immunomodulation: At lower concentrations, this compound derivatives stimulate a localized inflammatory response. This is also a PKC-dependent process that leads to the release of pro-inflammatory cytokines and chemokines, such as IL-8 and CCL2, from keratinocytes and tumor cells. This, in turn, promotes the recruitment and activation of immune cells, particularly neutrophils. These activated neutrophils contribute to the clearance of remaining tumor cells through antibody-dependent cellular cytotoxicity (ADCC) and the release of cytotoxic mediators.

Molecular Targets and Signaling Pathways

The central molecular target of this compound and its derivatives is Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation

This compound and its esters are structural analogs of diacylglycerol (DAG), the endogenous activator of PKC. They bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation. While showing broad activity against several PKC isoforms, the pro-apoptotic and pro-inflammatory effects are often linked to the activation of PKCδ.

Below is a diagram illustrating the activation of PKC by this compound derivatives.

Downstream Signaling Cascades

PKC activation by this compound derivatives initiates several downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) cascades.

-

Ras/Raf/MEK/ERK Pathway: Activation of PKC, particularly PKCδ, leads to the phosphorylation and activation of the Ras/Raf/MEK/ERK signaling cascade. This pathway is crucial for mediating the cytotoxic effects of this compound mebutate.

-

Apoptosis Induction: this compound derivatives induce apoptosis through both intrinsic and extrinsic pathways. Activation of PKCδ can lead to the activation of caspase-3, a key executioner caspase. This process is also associated with the disruption of mitochondrial membrane potential.

-

NF-κB Signaling: The activation of PKC can also influence the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival.

The following diagram illustrates the major signaling pathways activated by this compound derivatives.

Quantitative Data on Biological Activity

The biological activity of this compound and its derivatives varies depending on the specific compound, cell type, and assay conditions. The following tables summarize key quantitative data from the literature.

Table 1: Protein Kinase C (PKC) Binding Affinity

| Compound | PKC Isoform | Ki (μM) | Reference |

| This compound | PKC | 30 | |

| This compound-3-angelate | PKCα | 0.0003 ± 0.00002 | |

| This compound-3-angelate | PKCβ | 0.000105 ± 0.000019 | |

| This compound-3-angelate | PKCγ | 0.000162 ± 0.000004 | |

| This compound-3-angelate | PKCδ | 0.000376 ± 0.000041 | |

| This compound-3-angelate | PKCε | 0.000171 ± 0.000015 |

Table 2: Cytotoxicity (IC50/EC50) of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50/EC50 | Reference |

| This compound Mebutate | HeLa, HSC-5 | 200-300 μM | |

| This compound-20-benzoate | T47D, MDA-MB-231 | Not specified, but identified as a promising antitumor compound | |

| 3-O-Angeloyl-20-O-acetyl this compound (AAI) | K562 | More potent than this compound mebutate at low concentrations | |

| This compound-3-dodecanoate (IngC) | Esophageal cancer cell lines | 9.46-fold higher efficacy than this compound-3-angelate |

Table 3: PKC Activation by this compound Derivatives

| Compound | Assay | EC50 | Reference |

| This compound-3-angelate (analogue 3) | PKCδ activation | 0.2 nM | |

| C4-des-hydroxy this compound (analogue 6) | PKCδ activation | 1.1 nM | |

| C5-des-hydroxy this compound (analogue 5) | PKCδ activation | 2.1 nM | |

| C4,C5-des-hydroxy this compound (analogue 9) | PKCδ activation | 20 nM | |

| C19-ester this compound (analogue 10) | PKCβII activation | 828 nM |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.

Cell Viability and Cytotoxicity Assays

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

-

Materials:

-

96-well cell culture plates

-

LDH cytotoxicity detection kit

-

Test compound (this compound derivative)

-

Lysis buffer (positive control)

-

Vehicle control (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 105 cells/well and incubate overnight.

-

Treat cells with various concentrations of the this compound derivative or vehicle control. Include wells with lysis buffer for the maximum LDH release control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

-

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with the this compound derivative as for the cytotoxicity assay.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Changes in ΔΨm are an early indicator of apoptosis.

-

Materials:

-

JC-1 or TMRE dye

-

FCCP (positive control for depolarization)

-

Fluorescence microscope or flow cytometer

-

-

Procedure (using JC-1):

-

Treat cells with the this compound derivative.

-

Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by fluorescence microscopy or flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Neutrophil Activation Assays

This assay measures the production of reactive oxygen species (ROS) by activated neutrophils.

-

Materials:

-

Isolated human neutrophils

-

Dihydrorhodamine 123 (DHR 123) or other ROS-sensitive fluorescent probe

-

PMA (phorbol 12-myristate 13-acetate) as a positive control

-

Test compound (this compound derivative)

-

Fluorescence plate reader or flow cytometer

-

-

Procedure:

-

Pre-incubate isolated neutrophils with DHR 123.

-

Add the this compound derivative or PMA to the cells.

-

Measure the increase in fluorescence over time, which corresponds to the oxidation of DHR 123 to rhodamine 123 by ROS.

-

Cytokine Release Assay

This assay quantifies the release of pro-inflammatory cytokines from cells treated with this compound derivatives.

-

Materials:

-

Cell culture supernatant from treated cells

-

ELISA or multiplex immunoassay kit for specific cytokines (e.g., IL-8, TNF-α)

-

-

Procedure:

-

Treat cells (e.g., keratinocytes or immune cells) with this compound derivatives for a specified time.

-

Collect the cell culture supernatant.

-

Perform the ELISA or multiplex assay according to the manufacturer's instructions to quantify the concentration of the cytokine of interest.

-

Experimental and Logical Workflows

The dual mechanism of action of this compound derivatives can be investigated through a structured experimental workflow.

Conclusion

This compound and its derivatives are a promising class of compounds with a unique dual mechanism of action that combines direct cytotoxicity with immune stimulation. Their primary molecular target is PKC, and their biological effects are mediated through the activation of downstream signaling pathways, including the MAPK cascade. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds. The provided quantitative data and detailed experimental protocols will aid in the design and execution of future studies aimed at optimizing the efficacy and safety of this compound-based therapies.

References

- 1. [PDF] Specific binding to protein kinase C by this compound and its induction of biological responses. | Semantic Scholar [semanticscholar.org]

- 2. This compound Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.uniupo.it [research.uniupo.it]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, biological evaluation and SAR of 3-benzoates of this compound for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ingenol Biosynthesis Pathway in Euphorbia lathyris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol mebutate, a diterpene ester derived from this compound, is a potent therapeutic agent approved for the treatment of actinic keratosis. The primary industrial source of this compound is the seed oil of Euphorbia lathyris (caper spurge). Understanding the biosynthetic pathway of this compound is crucial for optimizing its production through metabolic engineering and synthetic biology approaches, thereby ensuring a stable and cost-effective supply for pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in Euphorbia lathyris, detailing the known enzymatic steps, summarizing quantitative data, and outlining key experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of this compound in Euphorbia lathyris commences from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of cyclization and oxidation reactions. While the initial steps to the key intermediate, jolkinol C, have been elucidated, the subsequent enzymatic transformations leading to the this compound scaffold are still under investigation.

The pathway begins with the cyclization of GGPP to form the macrocyclic diterpene, casbene. This reaction is catalyzed by casbene synthase (CBS) . Casbene then undergoes a series of regio-specific oxidations catalyzed by two cytochrome P450 enzymes: CYP71D445 and CYP726A27 . These enzymes introduce hydroxyl groups at the C-9 and C-5 positions of casbene, respectively.[1][2]

Following these oxidations, an alcohol dehydrogenase (ADH1) facilitates an unconventional cyclization. This enzyme catalyzes the dehydrogenation of the hydroxyl groups, which leads to a rearrangement and the formation of the lathyrane diterpene, jolkinol C .[1][2] Jolkinol C is considered a critical branch-point intermediate in the biosynthesis of various diterpenoids in Euphorbia species.[3] The downstream pathway from jolkinol C to this compound is hypothesized to involve further oxidative modifications and skeletal rearrangements, potentially proceeding through a tigliane intermediate, though the specific enzymes catalyzing these steps in Euphorbia lathyris have yet to be fully identified.

Quantitative Data

Quantitative data on the this compound biosynthesis pathway in Euphorbia lathyris is primarily focused on the yield of the final product from plant material. Specific enzyme kinetic parameters for the biosynthetic enzymes from E. lathyris are not extensively reported in the literature.

| Parameter | Value | Species | Source |

| This compound Yield | ~100 mg/kg | Euphorbia lathyris seeds | |

| This compound Concentration | 547 mg/kg (dry weight) | Euphorbia myrsinites (lower leafless stems) |

Experimental Protocols

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes a general workflow for the expression and functional characterization of the identified enzymes (CBS, CYP71D445, CYP726A27, and ADH1) in a heterologous host system, such as Nicotiana benthamiana or Saccharomyces cerevisiae.

a. Gene Cloning and Vector Construction:

- Isolate total RNA from the mature seeds of Euphorbia lathyris.

- Synthesize cDNA using reverse transcriptase.

- Amplify the open reading frames of the target genes (CBS, CYP71D445, CYP726A27, ADH1) using gene-specific primers.

- Clone the amplified PCR products into a suitable expression vector (e.g., pEAQ-HT for plant expression, pYES-DEST52 for yeast expression).

- Verify the sequence of the constructs.

b. Heterologous Expression in Nicotiana benthamiana (Agroinfiltration):

- Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vectors.

- Grow the transformed Agrobacterium cultures to an appropriate optical density.

- Infiltrate the abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants with the Agrobacterium suspension.

- For co-expression of multiple enzymes, mix the respective Agrobacterium cultures prior to infiltration.

- Incubate the plants for 5-7 days under controlled conditions.

c. Heterologous Expression in Saccharomyces cerevisiae:

- Transform a suitable yeast strain (e.g., WAT11) with the yeast expression vectors.

- Select for transformed colonies on appropriate selection media.

- Grow a pre-culture in selective medium with glucose.

- Inoculate an expression culture with the pre-culture and grow to mid-log phase.

- Induce protein expression by transferring the cells to a medium containing galactose.

- Incubate for 48-72 hours.

d. In Vivo Bioconversion and Metabolite Extraction:

- For N. benthamiana, harvest the infiltrated leaf tissue.

- For S. cerevisiae, harvest the yeast cells by centrifugation.

- Homogenize the plant tissue or resuspend the yeast pellet in a suitable extraction solvent (e.g., ethyl acetate or a methanol/chloroform mixture).

- If a substrate (e.g., casbene) is not endogenously produced, it may need to be supplied exogenously to the culture or in vitro assays.

- Vortex or sonicate the samples to ensure thorough extraction.

- Centrifuge to pellet cell debris and collect the supernatant.

- Dry the extract under a stream of nitrogen or using a rotary evaporator.

e. Metabolite Analysis:

- Resuspend the dried extract in a suitable solvent (e.g., hexane or methanol).

- Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds like casbene and by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for less volatile, oxidized intermediates like jolkinol C.

- Compare the retention times and mass spectra of the products with authentic standards where available.

Diterpenoid Extraction and Quantification from Euphorbia lathyris Seeds

This protocol outlines a method for the extraction and quantification of this compound and its precursors from E. lathyris seeds.

a. Sample Preparation:

- Grind mature seeds of Euphorbia lathyris to a fine powder.

- Dry the powdered material to a constant weight.

b. Extraction:

- Perform a Soxhlet extraction or sonication-assisted extraction with a suitable organic solvent such as methanol or a mixture of petroleum ether and ethyl acetate.

- For quantitative analysis, a validated method involves methanolic extraction followed by methanolysis to convert this compound esters to this compound.

c. Purification:

- The crude extract can be subjected to a preliminary purification step using Solid-Phase Extraction (SPE) to remove interfering compounds.

- Further purification can be achieved using gravity column chromatography with a silica gel stationary phase and a petroleum ether-ethyl acetate mobile phase.

d. Quantification by LC-MS/MS:

- Develop a sensitive and specific Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of this compound.

- Use an isotopically labeled internal standard (e.g., 18O-labelled this compound) for accurate quantification via isotope dilution.

- Optimize the chromatographic conditions (column, mobile phase, gradient) and mass spectrometric parameters (ion source, collision energy) for the target analytes.

- Construct a calibration curve using a certified reference standard of this compound.

Visualizations

Caption: The known and hypothesized biosynthetic pathway of this compound in Euphorbia lathyris.

Caption: A generalized workflow for the functional characterization of biosynthetic genes.

Conclusion

The elucidation of the this compound biosynthesis pathway in Euphorbia lathyris has made significant strides, with the identification of the key enzymes responsible for the conversion of GGPP to the lathyrane intermediate, jolkinol C. However, the downstream pathway to this compound remains an active area of research. Further investigation is required to identify and characterize the enzymes that catalyze the final steps of this compound formation. The development of robust experimental protocols for enzyme characterization and metabolite analysis, as outlined in this guide, will be instrumental in these future efforts. A complete understanding of this pathway will unlock the potential for metabolic engineering of microbial or plant-based systems for the sustainable and high-yield production of this valuable pharmaceutical precursor.

References

Ingenol: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol is a diterpene ester belonging to the ingenane class, renowned for its potent biological activities, particularly in the context of dermatology and oncology. Its derivative, this compound mebutate (formerly known as PEP005), gained significant attention as the active pharmaceutical ingredient in Picato®, a topical gel for the treatment of actinic keratosis. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways it modulates.

Natural Sources of this compound

This compound and its derivatives are primarily found in plants of the Euphorbia genus, a large and diverse group of flowering plants commonly known as spurges. The milky latex sap of these plants is a particularly rich source of these compounds.

Primary Plant Sources

The two most significant plant species for the isolation of this compound are:

-

Euphorbia peplus : Commonly known as petty spurge, radium weed, or milkweed, this plant is a primary natural source of this compound mebutate.[1][2] The sap of E. peplus has a long history of use in traditional medicine for treating various skin lesions.[2]

-

Euphorbia lathyris : Known as the caper spurge or mole plant, the seeds of this species are a major commercial source for the extraction of this compound.[3] While E. peplus is a direct source of this compound mebutate, E. lathyris is often used for the large-scale extraction of this compound, which can then be semi-synthesized into this compound mebutate.

Other Euphorbia Species

Research has identified other Euphorbia species that contain this compound and related compounds, although often in lower concentrations. A screening of 38 Euphorbia species revealed varying levels of this compound, with Euphorbia myrsinites showing the highest concentration in its lower leafless stems.[4] Other species reported to contain this compound-type diterpenes include Euphorbia trigona, Euphorbia candelabrum, Euphorbia cotinifolia, and Euphorbia ramipressa.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly between different Euphorbia species and even between different parts of the same plant. The following table summarizes available quantitative data on this compound content.

| Plant Species | Plant Part | This compound Concentration (mg/kg of dry weight) | Reference |

| Euphorbia myrsinites | Lower leafless stems | 547 | |

| Euphorbia lathyris | Seeds | ~100 |

Extraction and Purification Methodologies

The extraction of this compound from its natural sources is a multi-step process that typically involves solvent extraction, hydrolysis of this compound esters, and chromatographic purification. The process is often described as lengthy and inefficient.

Experimental Protocol: Extraction of this compound from Euphorbia lathyris Seeds

This protocol is based on a method designed for the practical isolation of this compound from the seeds of E. lathyris.

3.1.1. Materials and Reagents:

-

Dried seeds of Euphorbia lathyris

-

Methanol

-

Petroleum ether

-

Chloroform

-

Sodium hydroxide or Sodium methoxide

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and equipment (Soxhlet apparatus, rotary evaporator, chromatography columns, etc.)

3.1.2. Procedure:

-

Grinding and Defatting: Grind the dried seeds of Euphorbia lathyris into a coarse powder. The powdered material is then subjected to extraction with petroleum ether in a Soxhlet apparatus to remove the bulk of the fatty oil.

-

Extraction of Diterpenoid Esters: The defatted seed meal is then extracted with methanol to isolate the diterpenoid esters, including this compound esters.

-

Solvent Partitioning: The methanolic extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of liquid-liquid extractions (solvent partitioning) using immiscible solvents such as methanol-water and chloroform to separate the this compound ester fraction from other components.

-

Alkaline Hydrolysis: The enriched this compound ester fraction is subjected to alkaline hydrolysis to cleave the ester groups and yield free this compound. This can be achieved by treatment with a solution of sodium hydroxide in methanol or sodium methoxide.

-

Purification by Column Chromatography: The crude this compound obtained after hydrolysis is purified using silica gel column chromatography. A gradient elution system, typically with a mixture of hexane and ethyl acetate of increasing polarity, is used to separate this compound from other hydrolysis byproducts.

-

Crystallization: The fractions containing pure this compound are pooled, the solvent is evaporated, and the resulting solid can be further purified by crystallization.

Experimental Protocol: Extraction of this compound from Euphorbia peplus

This protocol outlines the general steps for extracting this compound from the aerial parts of E. peplus.

3.2.1. Materials and Reagents:

-

Fresh or dried aerial parts of Euphorbia peplus

-

Methanol or Ethanol (80-100%)

-

Petroleum ether

-

Ethyl acetate

-

Sodium hydroxide or Sodium methoxide

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

3.2.2. Procedure:

-

Extraction: The plant material is macerated or subjected to reflux extraction with methanol or ethanol to extract a broad range of compounds, including this compound esters.

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between an aqueous phase and an immiscible organic solvent like ethyl acetate to enrich the this compound ester fraction.

-

Alkaline Hydrolysis: Similar to the protocol for E. lathyris, the enriched fraction undergoes alkaline hydrolysis to yield free this compound.

-

Chromatographic Purification: The resulting crude this compound is purified using silica gel column chromatography with a petroleum ether-ethyl acetate gradient.

References

- 1. This compound Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Mebutate? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

The Intricate Path to a Potent Diterpene: A Technical Guide to the Chemical Synthesis and Semi-Synthesis of Ingenol

For Researchers, Scientists, and Drug Development Professionals

Ingenol, a complex diterpene isolated from the sap of plants of the Euphorbia genus, has garnered significant attention in the scientific community for its potent biological activity. Its derivative, this compound mebutate, is an FDA-approved topical treatment for actinic keratosis. The unique and highly strained tetracyclic core of this compound, featuring a distinctive "inside-outside" bridgehead stereochemistry, has presented a formidable challenge to synthetic chemists for decades. This technical guide provides an in-depth overview of the landmark total syntheses and semi-synthetic approaches to this remarkable molecule, complete with quantitative data, detailed experimental protocols for key reactions, and visualizations of synthetic strategies and relevant signaling pathways.

Comparative Analysis of Total Synthesis Routes

Three research groups have successfully conquered the total synthesis of this compound, each employing a unique and elegant strategy to construct the intricate molecular architecture. The approaches by the Winkler, Wood, and Baran laboratories are summarized below, highlighting the key metrics of their respective routes.

| Parameter | Winkler Synthesis (2002) | Wood Synthesis (2004) | Baran Synthesis (2013) |

| Key Strategy | Intramolecular Dioxenone Photocycloaddition-Fragmentation | Ring-Closing Metathesis | Pauson-Khand Cyclization and Pinacol Rearrangement |

| Total Steps | ~45 steps | ~33 steps | 14 steps |

| Overall Yield | Not explicitly stated in primary communication | Not explicitly stated in primary communication | ~1.2% |

| Starting Material | Commercially available materials | Commercially available materials | (+)-3-Carene |

| Enantioselectivity | Racemic | Asymmetric | Enantioselective |

Key Synthetic Strategies and Experimental Workflows

The successful construction of the this compound core hinges on the strategic formation of its complex ring system and the precise installation of its numerous stereocenters. The following diagrams illustrate the logical flow of the key synthetic approaches.

The Double-Edged Sword: Unraveling the Biological Activity of Novel Ingenol Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Ingenol derivatives, a class of diterpenoids originally isolated from the sap of plants of the Euphorbia genus, have emerged as potent modulators of critical cellular signaling pathways. Their ability to activate protein kinase C (PKC) isoforms has positioned them as compelling candidates for therapeutic development, particularly in oncology and virology. This technical guide provides an in-depth overview of the biological activities of novel this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling networks they influence.

Data Presentation: A Quantitative Look at Biological Activity

The biological potency of novel this compound derivatives has been evaluated across various cellular models. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a comparative analysis of their efficacy.

Table 1: Anti-Cancer Activity of Novel this compound Derivatives (IC50)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound-3-hexanoate (this compound B) | J-Lat 6.3 (Leukemia) | 0.32 | [1] |

| This compound-3-hexanoate (this compound B) | J-Lat 8.4 (Leukemia) | 0.32 | [1] |

| 3-O-angeloyl-20-O-acetyl this compound (AAI) | K562 (Chronic Myeloid Leukemia) | ~1 | [2] |

| This compound Mebutate | K562 (Chronic Myeloid Leukemia) | >1 | [2] |

| This compound-20-benzoate | T47D (Breast Cancer) | Not specified | [3] |

| This compound-20-benzoate | MDA-MB-231 (Breast Cancer) | Not specified |

Table 2: HIV-1 Latency Reversal Activity of Novel this compound Derivatives (EC50)

| Compound | Latency Model | EC50 (nM) | Reference |

| This compound-3-hexanoate (this compound B) | J-Lat A1 | ~3 | |

| This compound-3-angelate (PEP005) | J-Lat A1 | ~6 | |

| 3-caproyl-ingenol (ING B) | J-Lat 6.3 | 320 | |

| 3-caproyl-ingenol (ING B) | J-Lat 8.4 | 320 |

Core Signaling Pathways Modulated by this compound Derivatives

This compound derivatives exert their biological effects primarily through the activation of protein kinase C (PKC) isoforms. This initial event triggers a cascade of downstream signaling pathways that can lead to diverse cellular outcomes, including apoptosis, cell cycle arrest, and immune modulation.

Protein Kinase C (PKC) Activation and Downstream Signaling

The activation of specific PKC isoforms, particularly PKCδ, is a hallmark of this compound derivative activity. This leads to the phosphorylation and activation of downstream kinases, most notably the MEK/ERK pathway. Concurrently, this compound derivatives can also influence the PI3K/AKT signaling pathway, often leading to its inhibition, which further contributes to their pro-apoptotic effects.

Caption: PKC signaling cascade initiated by this compound derivatives.

NF-κB Activation Pathway in HIV Latency Reversal

In the context of HIV-1 latency, this compound derivatives activate PKC, which in turn leads to the phosphorylation and degradation of IκB proteins. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and bind to the HIV-1 Long Terminal Repeat (LTR), thereby reactivating viral gene expression.

Caption: NF-κB pathway activation by this compound derivatives in HIV latency.

Induction of Apoptosis

The anti-cancer activity of many this compound derivatives is linked to their ability to induce programmed cell death, or apoptosis. This process is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program. This compound derivatives have been shown to trigger the mitochondrial apoptosis pathway, characterized by the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.

Caption: Mitochondrial pathway of apoptosis induced by this compound derivatives.

Experimental Protocols: A Guide to Key Assays

This section provides detailed methodologies for key experiments used to characterize the biological activity of novel this compound derivatives.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Novel this compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used for the compounds) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

PKC Phosphorylation Assay by Flow Cytometry

This method quantifies the phosphorylation status of specific PKC isoforms at the single-cell level.

Materials:

-

Cell line or primary cells of interest

-

Novel this compound derivatives

-

Fixation buffer (e.g., 1.5% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer)

-

Fluorochrome-conjugated antibodies specific for phosphorylated PKC isoforms (e.g., anti-phospho-PKCδ (Ser643))

-

Flow cytometer

Procedure:

-

Cell Stimulation: Treat cells with the this compound derivative at the desired concentration and for the appropriate time. Include an unstimulated control.

-

Fixation: Fix the cells by adding fixation buffer and incubating for 10-15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice.

-

Staining: Wash the cells and then stain with the fluorochrome-conjugated anti-phospho-PKC antibody for 30-60 minutes at room temperature in the dark.

-

Acquisition: Wash the cells and acquire the samples on a flow cytometer.

-

Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-specific antibody to quantify the level of PKC phosphorylation.

Caption: Workflow for PKC phosphorylation analysis by flow cytometry.

HIV-1 Reactivation Assay (J-Lat Cell Model)

This assay uses a Jurkat T-cell line (J-Lat) that contains a latent, integrated HIV-1 provirus with a GFP reporter to measure the reactivation of viral gene expression.

Materials:

-

J-Lat cells (e.g., J-Lat 10.6)

-

Complete RPMI-1640 medium

-

Novel this compound derivatives

-

Positive control (e.g., TNF-α or PMA)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed J-Lat cells into a 24-well plate at a density of 2 x 10^5 cells/mL in 1 mL of complete medium.

-

Compound Treatment: Add the this compound derivatives at various concentrations. Include a vehicle control and a positive control.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

-

GFP Measurement: Harvest the cells, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer.

-

Data Analysis: Determine the percentage of GFP-positive cells for each treatment condition and calculate the EC50 value.

Caption: Experimental workflow for the HIV-1 reactivation assay.

Conclusion

Novel this compound derivatives represent a promising class of compounds with significant therapeutic potential. Their ability to potently and, in some cases, selectively activate PKC isoforms allows for the modulation of key cellular processes involved in cancer and viral latency. This guide provides a foundational understanding of their biological activities, offering quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways. Further research into the structure-activity relationships and in vivo efficacy of these compounds will be crucial for their successful translation into clinical applications.

References

Ingenol as a Protein Kinase C (PKC) Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol mebutate (PEP005), a diterpene ester derived from the sap of the plant Euphorbia peplus, is a potent activator of Protein Kinase C (PKC) isoforms.[1][2] Its unique biological activities, including pro-apoptotic and pro-inflammatory effects, have positioned it as a valuable tool in cancer research and dermatology, particularly for the treatment of actinic keratosis.[3][4] This technical guide provides an in-depth overview of this compound's interaction with PKC, detailing its binding characteristics, activation of downstream signaling pathways, and relevant experimental methodologies.

Mechanism of Action: Binding and Activation of PKC

This compound and its derivatives, such as this compound 3-angelate (I3A), are potent PKC activators that bind to the C1 domain of conventional and novel PKC isoforms.[5] This binding mimics the action of the endogenous second messenger diacylglycerol (DAG). Upon binding, this compound induces a conformational change in the PKC enzyme, leading to its activation and translocation from the cytosol to various cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria, where it can phosphorylate its substrates.

While this compound compounds are broad-range activators of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes, they exhibit a distinct pattern of PKC translocation and downstream signaling compared to other PKC activators like phorbol esters (e.g., PMA). Notably, this compound induces a rapid nuclear translocation of PKCδ, an event linked to its pro-apoptotic effects in various cancer cell lines.

Quantitative Data: Binding Affinities and Potency

The binding affinity of this compound derivatives to various PKC isoforms has been characterized, demonstrating high-affinity interactions. The following table summarizes key quantitative data from the literature.

| Compound | PKC Isoform | Parameter | Value | Cell Line/System | Reference |

| This compound 3-angelate (I3A) | PKC-α | Kᵢ | 0.3 ± 0.02 nM | Purified human PKC | |

| This compound 3-angelate (I3A) | PKC-β | Kᵢ | 0.105 ± 0.019 nM | Purified human PKC | |

| This compound 3-angelate (I3A) | PKC-γ | Kᵢ | 0.162 ± 0.004 nM | Purified human PKC | |

| This compound 3-angelate (I3A) | PKC-δ | Kᵢ | 0.376 ± 0.041 nM | Purified human PKC | |

| This compound 3-angelate (I3A) | PKC-ε | Kᵢ | 0.171 ± 0.015 nM | Purified human PKC | |

| This compound | PKC | Kᵢ | 30 µM | ||

| PEP005 | Colo205 cells | IC₅₀ | > 100 µmol/L (in 7 of 10 cell lines) | Solid tumor cell lines |

Kᵢ (Inhibition constant) is a measure of binding affinity; a lower Kᵢ indicates a higher affinity. IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration of a drug that is required for 50% inhibition in vitro.

Downstream Signaling Pathways

Activation of PKC by this compound triggers a cascade of downstream signaling events, with the PKCδ/MEK/ERK pathway being a prominent and well-characterized route leading to cellular responses such as apoptosis and cytokine induction.

PKCδ-Mediated Apoptosis

In many cancer cell lines, the pro-apoptotic effects of this compound are mediated primarily through the activation of PKCδ. Upon activation by this compound, PKCδ translocates to different cellular compartments, including the nucleus, where it can initiate apoptotic signaling. This can involve the activation of caspase-3, a key executioner caspase in the apoptotic cascade. The activation of PKCδ has been shown to be a critical upstream event for this compound-induced apoptosis.

Figure 1: this compound-induced PKCδ-mediated apoptosis pathway.

PKC/MEK/ERK Signaling Pathway

In keratinocytes and squamous cell carcinoma cells, this compound mebutate has been shown to induce cell death through the activation of the PKCδ/MEK/ERK signaling cascade. This compound treatment leads to the phosphorylation and activation of PKCδ, which in turn activates the downstream kinases MEK and ERK. This signaling axis has been linked to the induction of interleukin decoy receptors IL1R2 and IL13RA2, contributing to the anti-proliferative effects of this compound.

Figure 2: this compound-activated PKC/MEK/ERK signaling cascade.

Experimental Protocols

PKC Binding Assay ([³H]PDBu Competition)

This protocol is used to determine the binding affinity of this compound for PKC isoforms by measuring its ability to compete with the binding of a radiolabeled phorbol ester, [³H]phorbol 12,13-dibutyrate ([³H]PDBu).

Materials:

-

Purified human PKC isoforms (e.g., PKC-α, -β, -γ, -δ, -ε)

-

[³H]PDBu

-

Phosphatidylserine

-

This compound compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Polyethylene glycol (PEG) solution

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the purified PKC isoform, phosphatidylserine (as a cofactor), and assay buffer.

-

Add varying concentrations of the this compound compound to the reaction mixture.

-

Add a fixed concentration of [³H]PDBu to initiate the competition binding.

-

Incubate the mixture for a specified time at a controlled temperature (e.g., 30 minutes at 37°C) to allow binding to reach equilibrium.

-

Terminate the binding reaction by adding ice-cold PEG solution to precipitate the protein-ligand complexes.

-

Rapidly filter the mixture through glass fiber filters to separate the bound from unbound [³H]PDBu.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific [³H]PDBu binding is determined and used to calculate the Kᵢ value.

Figure 3: Workflow for a [³H]PDBu competition binding assay.

Western Blotting for PKC Activation and Downstream Signaling

This method is used to detect the phosphorylation status of PKC isoforms and downstream targets like ERK, which is indicative of their activation.

Materials:

-

Cell line of interest (e.g., Colo205, primary keratinocytes)

-

This compound compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKCδ, anti-PKCδ, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to the desired confluency and treat with this compound for various time points and concentrations.

-

Lyse the cells with ice-cold lysis buffer and collect the total protein lysate.

-

Quantify the protein concentration of each lysate.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and analyze the band intensities to determine the level of protein phosphorylation.

Conclusion

This compound and its derivatives are powerful pharmacological tools for activating PKC, demonstrating high-affinity binding and the ability to trigger distinct downstream signaling pathways, most notably the pro-apoptotic PKCδ cascade and the PKC/MEK/ERK pathway. The provided quantitative data and experimental protocols offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound-based compounds. A thorough understanding of its mechanism of action is crucial for the rational design of novel therapeutics targeting PKC-mediated cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. The Protein Kinase C Agonist PEP005 (this compound 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Novel Antileukemic Compound this compound 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Metabolic Fate of Ingenol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol mebutate, the active ingredient in Picato®, is a novel diterpenoid ester approved for the topical treatment of actinic keratosis. Its unique mechanism of action, involving direct cytotoxicity and an inflammatory immune response, is initiated by the activation of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound compounds, with a focus on this compound mebutate. It consolidates available quantitative data, details experimental methodologies, and visualizes key metabolic and signaling pathways to support further research and development in this area.

Pharmacokinetics

The systemic exposure to this compound mebutate following topical application is minimal, a key characteristic of its safety profile. Clinical studies have consistently demonstrated negligible systemic absorption, even when applied to large surface areas.

Human Pharmacokinetic Data

Pharmacokinetic assessments in patients with actinic keratosis have shown that blood concentrations of this compound mebutate and its two primary metabolites, PEP015 and PEP025 (acyl isomers), are typically below the lower limit of quantification (LLOQ) of 0.1 ng/mL.[1][2][3]

In a study where this compound mebutate gel was applied to large treatment areas of approximately 250 cm², subnanomolar systemic exposure (0.235–0.462 nM) was detected in a small subset of patients (10 out of 61). However, the assayed metabolites remained below the LLOQ. This suggests that while minimal absorption can occur under maximal use conditions, it does not lead to significant systemic concentrations of the parent drug or its metabolites.

| Study Population | Treatment Area | This compound Mebutate Concentration | Metabolite Concentrations (PEP015 & PEP025) | Reference |

| Patients with Actinic Keratosis | Up to 100 cm² on the forearm | Below LLOQ (0.1 ng/mL) | Below LLOQ (0.1 ng/mL) | |

| Patients with Actinic Keratosis | Approx. 250 cm² (full face, scalp, or arm) | 0.235–0.462 nM in 10/61 patients | Below LLOQ | |

| Patients with Actinic Keratosis | 100 cm² on the dorsal forearm | Below LLOQ (0.1 ng/mL) | Below LLOQ (0.1 ng/mL) |

Animal Pharmacokinetic Data

Animal studies corroborate the low systemic absorption observed in humans. Following topical application to mice and minipigs, this compound mebutate was generally undetectable in the blood. In rats, blood levels were quantifiable only at high doses (≥300 µg/kg), with an absolute bioavailability of 2% to 4%. Despite low systemic clearance, very little this compound mebutate is recovered from mouse skin one hour after application.

| Animal Model | Route of Administration | Key Findings | Reference |

| Mice, Minipigs | Topical | Generally undetectable in blood | |

| Rats | Topical | Quantifiable blood levels only at high doses (≥300 µg/kg); Bioavailability 2-4% | |

| Rats | Intravenous | Wide tissue distribution (lungs, liver, kidneys, adrenals, spleen, thyroid) |

Metabolism

In vitro studies have been crucial in elucidating the metabolic pathways of this compound mebutate, as the low systemic absorption in humans precludes comprehensive in vivo metabolism studies.

In Vitro Metabolism

This compound mebutate is relatively stable when incubated with whole blood and skin homogenates from various species, including humans. The primary reaction observed in these matrices is acyl migration, leading to the formation of its isomers, PEP015 and PEP025.

In contrast, significant metabolism occurs in human hepatocytes. The principal metabolic routes are hydrolysis and hydroxylation. The major identified metabolic product is a hydroxylated metabolite of an unnamed this compound mebutate metabolite.

A study on the metabolism of this compound, the precursor to this compound mebutate, in rats identified 18 metabolites. The predominant metabolic pathways were hydroxylation, oxygenation, sulfonation, and glucuronidation. This suggests that if this compound mebutate were to undergo hydrolysis to this compound, it would likely be subject to similar extensive phase I and phase II metabolism.

Cytochrome P450 (CYP) Interaction

In vitro studies have demonstrated that this compound mebutate does not inhibit or induce major human CYP isoforms (including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4). This indicates a low potential for clinically significant drug-drug interactions.

Signaling Pathways and Mechanism of Action

The pharmacological effect of this compound mebutate is primarily driven by its potent activation of Protein Kinase C (PKC) isoforms.

This activation triggers a dual mechanism of action:

-

Direct Cytotoxicity : this compound mebutate rapidly induces cell death, primarily through necrosis. This process involves the disruption of mitochondrial membranes and an increase in cytosolic calcium. Activation of the PKCδ isoform appears to be central to this effect, influencing downstream pathways like Ras/Raf/MAPK.

-

Immune Response Stimulation : The initial necrosis leads to the release of pro-inflammatory cytokines, which recruits neutrophils and other immune cells to the treatment area. This results in a secondary, neutrophil-mediated antibody-dependent cellular cytotoxicity (ADCC) that eliminates any remaining dysplastic cells.

More recent chemical proteomics studies have identified SLC25A20, a mitochondrial carnitine-acylcarnitine translocase, as another potential target. Inhibition of this translocase suggests that this compound mebutate may also exert its therapeutic effects by modulating fatty acid oxidation pathways.

Experimental Protocols

Human Pharmacokinetic Studies

A typical protocol for assessing the systemic absorption of topical this compound mebutate involves the following steps:

-

Subject Recruitment : Patients with multiple actinic keratosis lesions within a defined skin area are enrolled.

-

Drug Administration : A specified concentration and amount of this compound mebutate gel (e.g., 0.05%) is applied to a contiguous area (e.g., 25 cm² to 250 cm²) for a set duration (e.g., 2-3 consecutive days).

-

Blood Sampling : Whole blood samples are collected at multiple time points, including pre-dose and at various intervals post-application (e.g., 30 minutes, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Analysis : Blood concentrations of this compound mebutate and its primary metabolites are quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification is typically set at 0.1 ng/mL.

In Vitro Metabolism Studies

The protocol to evaluate the metabolic stability and profile of this compound mebutate in vitro generally includes:

-

System Preparation : Radiolabeled ([³H]) this compound mebutate is incubated with various biological matrices, such as whole blood, skin homogenates, or cryopreserved human hepatocytes.

-

Incubation : The incubations are carried out at a physiological temperature (37°C) for a defined period (e.g., up to 180 minutes).

-

Metabolite Profiling : At the end of the incubation, the reaction is quenched, and the samples are analyzed.

-

Analysis : The metabolite profiles are assessed using High-Performance Liquid Chromatography (HPLC) with on-line radiodetection and HPLC-MS for the identification of metabolites.

Conclusion

The pharmacokinetic profile of this compound mebutate is characterized by minimal to negligible systemic absorption following topical administration, which underpins its favorable safety profile. While it is relatively stable in skin and blood, it undergoes extensive hepatic metabolism in vitro, primarily via hydrolysis and hydroxylation, without significant interaction with the CYP450 enzyme system. Its potent biological activity is mediated through a dual mechanism of direct, PKC-driven necrosis and subsequent immune-mediated clearance of diseased cells. The methodologies outlined in this guide provide a framework for the continued investigation of this compound compounds and the development of novel dermatological therapies.

References

- 1. This compound Mebutate Gel (Picato): A Novel Agent for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolerability and Pharmacokinetics of this compound Mebutate 0.05% Gel Applied to Treatment Areas up to 100cm(2) on the Forearm(s) of Patients with Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Mebutate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Unraveling the Genetic Blueprint of Ingenol Biosynthesis: A Technical Guide

For Immediate Release

A deep dive into the genetic underpinnings of ingenol biosynthesis is now available for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the discovery of key genes and enzymes in the biosynthetic pathway of this compound, a potent anti-cancer compound.

This compound mebutate, a diterpene ester derived from plants of the Euphorbia genus, has garnered significant attention for its therapeutic properties, particularly in the treatment of actinic keratosis. However, its complex structure poses challenges for chemical synthesis, making biotechnological production a promising alternative. This guide illuminates the significant strides made in elucidating the genetic and enzymatic machinery responsible for producing the this compound core structure, paving the way for metabolic engineering and sustainable production of this valuable pharmaceutical.

The Biosynthetic Pathway: From a Common Precursor to a Complex Core

The journey to this compound begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). A pivotal step in the pathway is the cyclization of GGPP to form the macrocyclic diterpene casbene, a reaction catalyzed by casbene synthase (CS) . From this common hydrocarbon scaffold, a series of oxidative transformations orchestrate the formation of the intricate ingenane skeleton.

Early Steps: The Oxidation and Cyclization of Casbene

Research in Euphorbia lathyris has been instrumental in identifying the initial enzymatic players that convert casbene into the key lathyrane intermediate, jolkinol C . This process involves a trio of enzymes: two cytochrome P450s and an alcohol dehydrogenase.

-

CYP71D445 and CYP726A27: These two cytochrome P450 enzymes catalyze the regio-specific oxidation of casbene at the C9 and C5 positions, respectively.[1]

-

Alcohol Dehydrogenase 1 (ADH1): Following the P450-mediated oxidations, ADH1 facilitates an unconventional cyclization to yield jolkinol C.[1]

The discovery of these enzymes has provided a critical link between the initial casbene scaffold and the more complex downstream intermediates.

A Critical Branch Point: The Fate of Jolkinol C

Subsequent research in Euphorbia peplus has revealed that jolkinol C is a crucial branch point in the pathway, leading to different classes of diterpenoids. The direction of the metabolic flux is determined by the action of specific enzymes.

-

EpSDR-5: This short-chain dehydrogenase/reductase, highly expressed in the latex of E. peplus, converts jolkinol C to jolkinol E, shunting the pathway towards the production of jatrophane diterpenoids.[2][3] This finding implies that a competing enzymatic activity directs jolkinol C towards the formation of the ingenane core.

While the discovery of EpSDR-5 has clarified the branching of the pathway, the enzymes responsible for the intricate skeletal rearrangement of the lathyrane intermediate into the characteristic 5/7/7/3-membered ring system of the ingenane core remain to be fully elucidated. This represents a key area of ongoing research in the field.

The Final Touches: Acylation of the this compound Core

The biosynthesis of the clinically relevant this compound mebutate is completed by the esterification of the this compound core. This final step is catalyzed by members of the BAHD family of acyltransferases . In E. peplus, specific BAHD acyltransferases have been identified that are responsible for the addition of the angeloyl group to the C3 position of this compound, yielding this compound-3-angelate (this compound mebutate).

Quantitative Insights into Enzyme Function

While detailed kinetic parameters for all the enzymes in the this compound biosynthetic pathway are not yet fully available in the literature, the functional characterization of these enzymes through heterologous expression systems has provided valuable qualitative and semi-quantitative data. The tables below summarize the currently known enzymes and their products.

| Enzyme | Gene Name | Source Organism | Substrate(s) | Product(s) |

| Casbene Synthase | ElCS | Euphorbia lathyris | Geranylgeranyl pyrophosphate (GGPP) | Casbene |

| Cytochrome P450 | CYP71D445 | Euphorbia lathyris | Casbene | 9-oxo-casbene |

| Cytochrome P450 | CYP726A27 | Euphorbia lathyris | Casbene | 5-hydroxy-casbene |

| Alcohol Dehydrogenase | ElADH1 | Euphorbia lathyris | Oxidized casbene derivatives | Jolkinol C |

| Short-chain Dehydrogenase/Reductase | EpSDR-5 | Euphorbia peplus | Jolkinol C | Jolkinol E |

| BAHD Acyltransferase | EpBAHD-08 | Euphorbia peplus | This compound, Angelyl-CoA | This compound-3-angelate (this compound mebutate) |

Experimental Methodologies: A Closer Look

The discovery of the genes involved in this compound biosynthesis has been made possible through a combination of cutting-edge molecular biology and analytical chemistry techniques.

Transcriptome Analysis and Gene Discovery

The identification of candidate genes has largely relied on transcriptome sequencing of tissues where this compound and its precursors accumulate, such as the mature seeds of E. lathyris and the latex of E. peplus. By comparing gene expression profiles across different tissues, researchers have been able to pinpoint genes encoding enzymes like cytochrome P450s and dehydrogenases that are co-expressed with the known pathway genes.

Functional Characterization through Heterologous Expression

To validate the function of candidate genes, heterologous expression in model organisms is a widely used strategy.

-

Nicotiana benthamiana Transient Expression: This system allows for the rapid, transient co-expression of multiple genes in the leaves of the tobacco plant. By introducing the genes for casbene synthase along with candidate P450s and dehydrogenases, researchers can reconstitute parts of the biosynthetic pathway and analyze the resulting products by mass spectrometry.

-

Saccharomyces cerevisiae (Yeast) Expression: Engineered yeast strains provide a clean background for characterizing enzyme function and can be used for in vitro assays with purified enzymes or for in vivo production of pathway intermediates.

In Planta Gene Function Validation using Virus-Induced Gene Silencing (VIGS)

Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool used to study gene function in plants. By silencing the expression of a specific gene in E. peplus, researchers can observe the effect on the accumulation of this compound and related diterpenoids, thereby confirming the in planta role of the targeted gene.[2]

Detailed Protocol for Agrobacterium-mediated Transient Expression in Nicotiana benthamiana

-

Vector Construction: Candidate genes are cloned into a binary vector suitable for Agrobacterium tumefaciens-mediated plant transformation.

-

Agrobacterium Transformation: The expression vectors are introduced into a suitable A. tumefaciens strain.

-

Culture Preparation: Transformed A. tumefaciens strains are grown in liquid culture to the desired optical density.

-